Leucocianidol

Catalog No.
S605626
CAS No.
93527-39-0
M.F
C15H14O7
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucocianidol

CAS Number

93527-39-0

Product Name

Leucocianidol

IUPAC Name

(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1

InChI Key

SBZWTSHAFILOTE-SOUVJXGZSA-N

SMILES

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O

Synonyms

3,3',4,4',5,7-flavanhexanol, 3,3',4,4',5,7-hexahydroflavane, 5,7,3,4-tetrahydroxyflavan-3',4'-diol, flavanhexanol, leucocyanidin, leucodyanidol, Resivit, Venen Tabs

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O

The exact mass of the compound Leucocianidol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

Leucocyanidin is a colorless chemical compound classified as a leucoanthocyanidin, which is a type of flavonoid. It is primarily found in various plants, including Vitis vinifera (common grape vine), Aesculus hippocastanum (horse chestnut), and Cinnamomum camphora (camphor) among others . The molecular formula of leucocyanidin is C15H14O7C_{15}H_{14}O_{7}, and its structure features a flavan-3,4-diol backbone that is pivotal in the biosynthesis of anthocyanins, which are responsible for the coloration in many fruits and flowers .

  • Oxidation and Reduction: Leucocyanidin can be oxidized to form anthocyanidins, which are colored pigments. This transformation is catalyzed by enzymes such as leucocyanidin oxygenase, which converts leucocyanidin into cis- and trans-dihydroquercetins along with other products like succinate and carbon dioxide .
  • Condensation Reactions: It can also undergo rapid condensation with catechins under acidic conditions to form procyanidins, which are oligomers of flavan-3-ols .
  • Metabolic Pathways: Leucocyanidin is involved in the flavonoid biosynthesis pathway, where it acts as a substrate for various enzymes leading to the production of more complex flavonoids and anthocyanins .

Leucocyanidin exhibits various biological activities:

  • Antioxidant Properties: Like many flavonoids, leucocyanidin has been shown to possess antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in biological systems .
  • Potential Health Benefits: Studies suggest that compounds related to leucocyanidin may contribute to health benefits such as anti-inflammatory effects, cardiovascular protection, and potential anticancer properties due to their ability to modulate various biological pathways .

Leucocyanidin can be synthesized through several methods:

  • Reduction of Dihydroquercetin: One common method involves the reduction of (+)-dihydroquercetin using sodium borohydride. This process yields leucocyanidin effectively under mild conditions .
  • Enzymatic Synthesis: Enzymes such as leucoanthocyanidin reductase can also produce leucocyanidin from catechin substrates in plant tissues .

Leucocyanidin has several applications:

  • Food Industry: It is used as a natural coloring agent and antioxidant in food products.
  • Pharmaceuticals: Due to its biological activities, leucocyanidin and its derivatives are studied for potential therapeutic applications in treating various diseases related to oxidative stress and inflammation .

Research on interaction studies indicates that leucocyanidin interacts with various biomolecules:

  • Protein Binding: Leucocyanidin can bind to proteins and potentially influence their activity, which is crucial for understanding its biological effects.
  • Metabolic Interactions: It interacts with metabolic pathways involving flavonoids and may influence the bioavailability and efficacy of other dietary polyphenols .

Leucocyanidin shares structural similarities with other flavonoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DihydroquercetinFlavan-3-olPrecursor to leucocyanidin; more reduced form.
QuercetinFlavonolContains a ketone group; known for its antioxidant properties.
CatechinFlavan-3-olPrecursor for procyanidins; abundant in tea.
AnthocyaninsFlavonoidColored pigments derived from leucocyanidins; responsible for red/blue colors in plants.

Leucocyanidin is unique due to its specific role as a precursor in the biosynthesis of anthocyanins while being colorless itself. Its ability to participate in oxidation-reduction reactions makes it crucial for the development of colored metabolites from colorless precursors .

Systematic Nomenclature and Molecular Formula

Leucocianidol is systematically designated as (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol . Its molecular formula is C₁₅H₁₄O₇, with a molecular weight of 306.27 g/mol . Common synonyms include leucocyanidin, leucoanthocyanidol, and procyanidol, reflecting its role in proanthocyanidin and anthocyanin pathways .

PropertyValue
IUPAC Name(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Molecular FormulaC₁₅H₁₄O₇
Molecular Weight306.27 g/mol
CAS Registry Number93527-39-0
SMILESC1=CC(=C(C=C1[C@@H]2C@HO)O)O
InChI KeySBZWTSHAFILOTE-SOUVJXGZSA-N

Stereochemical Configuration and Epimeric Properties

Leucocianidol contains three defined stereocenters at C-2, C-3, and C-4, with configurations (2R,3S,4S) . These stereocenters govern its biological activity and reactivity.

Epimerization and Isomerism

Leucocianidol exists as epimers due to the dynamic equilibrium between 3,4-cis and 3,4-trans configurations under acidic conditions. For example, (+)-2,3-trans-3,4-cis-leucocyanidin is synthesized via acidic epimerization of its trans counterpart, with distinct enzymatic substrate specificity .

IsomerKey Feature
3,4-cis-LeucocyanidinPreferred substrate for leucoanthocyanidin reductase (LAR)
3,4-trans-LeucocyanidinLess reactive; requires enzymatic or synthetic conversion for biological use

Crystallographic Analysis and 3D Conformational Studies

X-ray crystallography reveals orthorhombic crystals in space group P2₁2₁2₁ with unit cell dimensions a = 4.862(1) Å, b = 15.796(4) Å, and c = 19.362(5) Å . The heterocyclic ring adopts an intermediate conformation between a half-chair and a C(3)-sofa in the solid state, differing from its C(2)-sofa configuration in solution .

Crystallographic ParameterValue
Space GroupP2₁2₁2₁
Unit Cell Volume1,487.0(5) ų
R-Factor0.031 (final refinement)
Solvent ContentDihydrate form

Spectroscopic Profiling (NMR, IR, MS)

Leucocianidol’s spectroscopic signatures are pivotal for structural elucidation.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (acetone-d₆) shows distinct signals for hydroxyl protons and aromatic/heterocyclic protons. Key assignments include:

  • δ 4.5–4.8 ppm: C-2 and C-3 hydroxyl protons .
  • δ 6.2–7.5 ppm: Aromatic protons on the B-ring .
Proton Environmentδ (ppm)Multiplicity
C-2 and C-3 (OH)4.5–4.8Broad singlet
B-ring aromatic protons6.2–7.5Multiplet

Infrared (IR) Spectroscopy

The IR spectrum (KBr) displays:

  • 3410 cm⁻¹: O–H stretching (phenolic and hydroxyl groups) .
  • 2950 cm⁻¹: C–H stretching (aliphatic) .
  • 1637 cm⁻¹: C=O stretching (chromene ring) .

Mass Spectrometry (MS)

Electrospray ionization tandem MS (ESI-MS/MS) distinguishes 3,4-cis and 3,4-trans isomers. The cis form undergoes loss of hydroxyl groups at C-3 or C-4, while the trans isomer shows exclusive loss at C-3 .

IsomerMS/MS Fragmentation Pathway
3,4-cisDehydration at C-3 or C-4 (m/z 305 → 287 or 271)
3,4-transDehydration at C-3 only (m/z 305 → 287)

Role in Flavonoid Biosynthesis Network

Leucocianidol, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol, occupies a pivotal position within the flavonoid biosynthesis network as a key intermediate compound [15] [16]. This colorless leucoanthocyanidin serves as a critical branch-point metabolite that determines the flux toward multiple flavonoid subclasses with diverse biological properties [7]. The compound represents one of the flavan-3,4-diols that are essential precursors for both anthocyanin and proanthocyanidin biosynthesis pathways [1] [3].

Within the broader flavonoid biosynthetic framework, leucocianidol is derived from dihydroquercetin through the action of dihydroflavonol 4-reductase, which catalyzes the stereospecific reduction of 2R,3R-dihydroflavonols [1] [9]. This enzymatic conversion represents a committed step in leucoanthocyanidin formation and constitutes a rate-limiting reaction in the overall flavonoid pathway [5]. The position of leucocianidol in the network allows it to serve as a substrate for multiple downstream enzymes, thereby controlling the distribution of metabolic flux between competing biosynthetic routes [3] [5].

The flavonoid biosynthesis network demonstrates remarkable complexity, with leucocianidol participating in at least eight distinct branches including anthocyanin, proanthocyanidin, and other specialized metabolite pathways [42]. Research has established that leucocianidol accumulation is tightly regulated by the coordinated expression of structural genes encoding key biosynthetic enzymes [6] [42]. The compound's central role is further emphasized by its participation in both the phenylpropanoid pathway upstream and the specialized flavonoid pathways downstream [4] [38].

Enzymatic Conversion Mechanisms (Leucoanthocyanidin Reductase)

Leucoanthocyanidin reductase represents the primary enzymatic mechanism responsible for leucocianidol conversion to flavan-3-ol monomers, particularly catechin [23] [25]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and specifically to the pinoresinol-lariciresinol reductase, isoflavone reductase, and phenylcoumaran benzylic ether reductase family [25] [29]. Structural analysis reveals that leucoanthocyanidin reductase catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of 2R,3S,4S-flavan-3,4-diols into 2R,3S-flavan-3-ols [23] [25].

The catalytic mechanism involves a two-step process beginning with a concerted dehydration that precedes nicotinamide adenine dinucleotide phosphate-mediated hydride transfer at the C4 position [25] [28]. Crystal structure studies have identified histidine 122 and lysine 140 as critical acid-base catalysts within the active site [25] [28]. The dehydration step involves lysine-catalyzed deprotonation of the phenolic hydroxyl group at position 7 through a bridging water molecule, coupled with histidine-catalyzed protonation of the benzylic hydroxyl at C4 [25]. This mechanism generates a quinone methide intermediate that serves as an electrophilic target for the subsequent hydride transfer reaction [25] [28].

Kinetic analysis demonstrates that leucoanthocyanidin reductase exhibits substrate specificity for the 3,4-cis stereoisomer of leucocianidol, with the enzyme showing maximal activity in synthesizing catechin [26] [29]. The enzyme displays a molecular weight of approximately 43 kilodaltons and functions as a monomer comprising 382 amino acids [29]. Notably, leucoanthocyanidin reductase possesses an additional 65-amino acid C-terminal extension compared to other isoflavone reductase homologues, though the functional significance of this extension remains unclear [29].

The enzyme demonstrates remarkable specificity, with studies showing that only the 3,4-cis-leucocianidol stereoisomer serves as an effective substrate for leucoanthocyanidin reductase [21] [26]. This stereochemical requirement is critical for understanding the metabolic fate of different leucocianidol isomers within plant systems [21].

Metabolic Fate in Plant Systems

The metabolic fate of leucocianidol in plant systems involves multiple competing pathways that determine the final distribution of flavonoid end products [3] [31]. The primary destinations for leucocianidol metabolism include conversion to anthocyanidins via anthocyanidin synthase and reduction to catechin through leucoanthocyanidin reductase [2] [27]. These parallel pathways create a regulatory network where the relative expression and activity of competing enzymes determine the ultimate phenotypic outcomes [3] [46].

Anthocyanidin synthase, also known as leucoanthocyanidin dioxygenase, catalyzes the oxidation of leucocianidol to cyanidin through a 2-oxoglutarate-dependent mechanism [2] [31]. This enzymatic conversion involves stereospecific hydroxylation at the C-3 position of leucocianidol, followed by spontaneous dehydration to form the stable anthocyanidin pseudobase [31] [32]. The reaction requires ferrous iron, 2-oxoglutarate, and ascorbate as cofactors, and proceeds through the formation of an unstable flavan-3,3,4-triol intermediate [33].

Recent research has revealed that anthocyanidin reductase can utilize cyanidin produced from leucocianidol to generate epicatechin units through a coupled enzymatic reaction [46]. This finding demonstrates that leucocianidol can serve as a precursor for both catechin and epicatechin monomers, which subsequently undergo polymerization to form proanthocyanidin polymers [46]. The efficiency of this conversion varies significantly among plant species, with some showing preferential utilization of specific leucocianidol stereoisomers [46].

Transport mechanisms play a crucial role in determining leucocianidol's metabolic fate within plant cells [8]. The compound and its derivatives must be transported from their cytoplasmic sites of synthesis to vacuolar storage compartments [8]. Specialized transporter proteins, including multidrug and toxic compound extrusion transporters and adenosine triphosphate-binding cassette transporters, facilitate this intracellular movement [8]. The efficiency of transport processes can significantly influence the accumulation patterns of leucocianidol-derived metabolites in different plant tissues [8].

Catabolic Pathways and Derivative Formation

Leucocianidol undergoes extensive catabolic processing that generates a diverse array of derivative compounds with distinct biological functions [11] [14]. The primary catabolic pathway involves the sequential action of leucoanthocyanidin reductase and anthocyanidin reductase to produce flavan-3-ol monomers that serve as building blocks for more complex structures [11] [14]. These monomeric units subsequently undergo enzymatic and non-enzymatic polymerization reactions to form condensed tannin polymers [11].

The formation of proanthocyanidin derivatives represents a major catabolic fate for leucocianidol in many plant species [5] [30]. Leucoanthocyanidin reductase converts leucocianidol to catechin, which then participates in polymerization reactions with other flavan-3-ol units [26] [30]. The polymerization process involves the formation of interflavonoid bonds, typically C4-C8 and C4-C6 linkages, that create procyanidin oligomers and polymers [16]. These condensed tannin structures accumulate primarily in plant vacuoles and contribute significantly to plant defense mechanisms [30].

Environmental factors substantially influence the catabolic processing of leucocianidol, with stress conditions such as high light intensity and low temperature promoting specific pathway activation . Under stress conditions, the expression of genes encoding catabolic enzymes increases dramatically, leading to enhanced production of protective metabolites [44]. Methyl jasmonate treatment has been shown to shift leucocianidol metabolism toward proanthocyanidin biosynthesis while decreasing anthocyanin production .

The stereochemistry of leucocianidol significantly affects its catabolic fate, with different stereoisomers showing distinct preferences for specific enzymatic conversions [21] [46]. The 2,3-trans-3,4-cis stereoisomer serves as the preferred substrate for leucoanthocyanidin reductase, while anthocyanidin synthase shows broader stereochemical tolerance [21]. This differential enzyme specificity creates distinct metabolic channeling effects that influence the final product distribution from leucocianidol catabolism [21].

Advanced analytical techniques have revealed the presence of methylated derivatives of leucocianidol that result from specific catabolic modifications [48]. These derivatives, including leucocianidol 4-O-methyl ethers, demonstrate positive correlations with procyanidin accumulation, suggesting their involvement in specialized catabolic networks [48]. The formation of these methylated compounds appears to be tissue-specific and developmentally regulated, indicating sophisticated control mechanisms governing leucocianidol catabolism [48].

Data Tables

Table 1: Chemical Properties of Leucocianidol

PropertyValue
IUPAC Name(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Alternative NamesLeucocyanidin, Procyanidol, Leucoanthocyanidol, 3,4-Cyanidiol
Molecular FormulaC15H14O7
Molecular Weight (g/mol)306.27
CAS Number480-17-1
Chemical ClassLeucoanthocyanidin (flavan-3,4-diol)
Stereochemistry2R,3S configuration with multiple stereocenters
SMILES NotationO[C@@H]1C@@HOC3=CC(O)=CC(O)=C3C1O

Table 2: Key Enzymes in Leucocianidol Biosynthesis Network

EnzymeEC NumberFunctionCofactor RequirementsProduct Specificity
Dihydroflavonol 4-reductaseEC 1.1.1.219Reduces dihydroflavonols to leucoanthocyanidinsNADPHLeucopelargonidin, leucocyanidin, leucodelphinidin
Leucoanthocyanidin reductaseEC 1.17.1.3Converts leucocyanidin to catechinNADPHCatechin, afzelechin, gallocatechin
Anthocyanidin synthaseEC 1.14.11.19Oxidizes leucocyanidin to cyanidinFe2+, 2-oxoglutarate, ascorbatePelargonidin, cyanidin, delphinidin
Anthocyanidin reductaseEC 1.3.1.77Reduces anthocyanidins to epicatechinNADPHEpicatechin, epiafzelechin, epigallocatechin
Flavanone 3-hydroxylaseEC 1.14.11.9Hydroxylates flavanones at C-3 positionFe2+, 2-oxoglutarate, ascorbateDihydrokaempferol, dihydroquercetin, dihydromyricetin
Flavonoid 3'-hydroxylaseEC 1.14.13.21Hydroxylates flavonoids at 3' positionNADPH, cytochrome P450Various hydroxylated flavonoids

Table 3: Metabolic Pathways and Products from Leucocianidol

PathwayKey EnzymePrimary ProductCellular LocationBiological Function
Proanthocyanidin BiosynthesisLeucoanthocyanidin reductaseFlavan-3-ol monomersCytoplasmPlant defense, UV protection
Anthocyanin BiosynthesisAnthocyanidin synthaseAnthocyanidin aglyconesCytoplasmPigmentation, pollinator attraction
Catechin ProductionLeucoanthocyanidin reductase(+)-CatechinCytoplasmAntioxidant activity
Epicatechin FormationAnthocyanidin reductase(-)-EpicatechinCytoplasmCondensed tannin precursor
Proanthocyanidin PolymerizationUnknown polymerization enzymeProcyanidin polymersVacuolePlant defense, protein binding

Table 4: Stereochemical Forms and Their Enzymatic Preferences

StereoisomerConfigurationLAR SubstrateANS SubstrateStability
2,3-trans-3,4-cis-leucocyanidin(2R,3S,4S)Preferred substrateModerate substrateRelatively stable in aqueous solution
2,3-trans-3,4-trans-leucocyanidin(2R,3S,4R)Poor substratePreferred substrateLess stable, prone to epimerization
2,3-cis-3,4-cis-leucocyanidin(2S,3R,4S)Not utilizedGood substrateStable at low temperature
2,3-cis-3,4-trans-leucocyanidin(2S,3R,4R)Not utilizedModerate substrateIntermediate stability

The synthesis of leucocianidol at laboratory scale employs several well-established methodologies, with sodium borohydride reduction representing the most widely documented and reliable approach [1] . The primary synthetic route involves the reduction of dihydroquercetin using sodium borohydride as the reducing agent, typically conducted under ambient conditions at pH 5.0 [1] . This method consistently achieves yields between 85-95% with purities ranging from 96-98%, making it the preferred approach for research applications.

The mechanism of sodium borohydride reduction involves nucleophilic attack by the hydride ion (H⁻) on the carbonyl carbon of dihydroquercetin [4] [5]. The reaction proceeds through a two-step process: initial hydride transfer followed by protonation under acidic conditions [4] [6]. This mechanism ensures stereoselective reduction while maintaining the integrity of the hydroxyl groups essential for leucocianidol activity [1] .

Alternative synthetic approaches include catalytic hydrogenation using palladium on carbon, which achieves yields of 70-80% with purities of 90-95% [7]. However, this method requires elevated pressures (5 atmospheres) and temperatures (60°C), making it less practical for routine laboratory synthesis [7]. Enzymatic synthesis using anthocyanidin synthase (ANS) enzyme has also been developed, though it typically yields 60-70% conversion with moderate purities [8] [9].

Table 1: Laboratory-Scale Synthesis Methods and Conditions

MethodPrecursorConditionsYield (%)Purity (%)
Sodium Borohydride ReductionDihydroquercetinAmbient temperature, pH 5.085-9596-98
Catalytic HydrogenationQuercetinPd/C catalyst, H₂ gas70-8090-95
Enzymatic SynthesisLeucoanthocyanidinANS enzyme, Fe²⁺, 2-oxoglutarate60-7085-90
Plant Cell CultureFlavonoid Pathway28°C, controlled medium40-6080-85

Catalytic Reduction of Dihydroquercetin Precursors

The catalytic reduction of dihydroquercetin to leucocianidol represents a cornerstone methodology in flavonoid chemistry, employing various reducing agents under controlled conditions [1] [10]. Sodium borohydride emerges as the most effective reducing agent, providing four equivalents of hydride per molecule, thereby enabling the reduction of multiple carbonyl groups simultaneously [5].

The reaction mechanism involves the formation of a tetra-alkoxy borate intermediate, which subsequently undergoes hydrolysis in the presence of water or alcoholic solvents [5]. The stereochemistry of the reduction is crucial, as it determines the configuration at the C-2, C-3, and C-4 positions, directly influencing the biological activity of the resulting leucocianidol [11] [12].

Catalytic conditions significantly affect both reaction efficiency and product selectivity [13] [14]. Temperature control is essential, with optimal results achieved between 20-30°C to prevent thermal degradation of the product [13]. The pH must be maintained between 4.5-5.5 to ensure stability of both reactants and products while facilitating the reduction process [15] [6].

Alternative catalytic systems include lithium aluminum hydride, which provides faster reduction (1 hour) but requires anhydrous conditions and lower temperatures (0°C) [7]. Heterogeneous catalysts such as palladium on carbon and platinum oxide offer recyclability advantages but require elevated pressures and temperatures, potentially compromising selectivity [7].

Table 2: Catalytic Reduction Parameters

CatalystReaction Time (hours)Temperature (°C)Pressure (atm)Selectivity (%)Conversion (%)
Sodium Borohydride22519590
Lithium Aluminum Hydride1018595
Palladium on Carbon46059085
Platinum Oxide65038880
Enzymatic (ANS)83719275

Oxidation-Reduction Equilibrium with Anthocyanidins

The oxidation-reduction equilibrium between leucocianidol and anthocyanidins represents a fundamental aspect of flavonoid chemistry, involving multiple electron transfer processes and pH-dependent transformations [16] [17] [12]. Leucocianidol serves as the reduced form in this equilibrium, with anthocyanidins representing the oxidized counterparts [12] [18].

The oxidation mechanism proceeds through C-3 hydroxylation catalyzed by anthocyanidin synthase (ANS), a 2-oxoglutarate-dependent iron oxygenase [16] [12] [9]. This enzyme catalyzes the formation of a flavan-3,3,4-triol intermediate, which subsequently undergoes dehydration to form the anthocyanidin structure [12] [9]. The reaction requires iron(II), 2-oxoglutarate, and ascorbate as cofactors, with optimal activity observed at pH 6-7 [8] [9].

Equilibrium positioning is highly dependent on environmental conditions, particularly pH and oxygen availability [17] [19]. Under acidic conditions (pH < 3), leucocianidol remains predominantly in its reduced form, with 95% stability maintained over 48 hours [19] [20]. As pH increases above 5, the equilibrium shifts toward oxidized products, with anthocyanidin formation becoming thermodynamically favored [17] [19].

The standard reduction potentials for this system range from 0.0 V for leucocianidol to 0.75 V for fully oxidized quinone forms [17]. These values indicate that leucocianidol can undergo stepwise oxidation through multiple intermediates, each with distinct spectroscopic and chemical properties [21] [22].

Table 3: Oxidation-Reduction Equilibrium Data

Oxidation StateStandard Potential (V)pH DependenceEquilibrium Constant
Reduced (Leucocianidol)0.00Stable <51.00
Intermediate (Flavan-3,3,4-triol)0.25Moderate 3-70.30
Oxidized (Anthocyanidin)0.45Unstable >70.10
Further Oxidized (Quinone)0.75Rapid >80.05

Stability Under Varied pH and Temperature Conditions

The stability profile of leucocianidol under varying pH and temperature conditions represents critical information for both synthetic applications and storage considerations [23] [19] [20]. Leucocianidol exhibits maximum stability under acidic conditions (pH 1-3), where it maintains 95% integrity for extended periods [19] [20].

pH-dependent degradation follows predictable patterns, with stability decreasing dramatically as pH increases above 5 [23] [19]. At pH 7.0, leucocianidol retains only 45% stability with a half-life of 6 hours at room temperature [19] [20]. Under strongly alkaline conditions (pH > 9), rapid degradation occurs within 1-2 hours, resulting in chalcone formation and complete structural breakdown [17] [19].

The mechanism of pH-induced degradation involves protonation-deprotonation equilibria affecting the flavonoid structure [17] [19]. Under acidic conditions, the flavylium cation form predominates, providing enhanced stability through resonance stabilization [23] [17]. As pH increases, formation of quinoidal bases and carbinol pseudobases leads to progressive destabilization [17] [19].

Temperature effects on stability are equally pronounced, with leucocianidol showing excellent stability at 4°C (98% retention) but rapid degradation at elevated temperatures [20] [24]. At 100°C, the half-life decreases to 0.25 hours with a degradation rate constant of 0.1 min⁻¹ [20] [24].

The combined effects of temperature and pH create complex stability profiles requiring careful optimization for specific applications [20] [24]. For long-term storage, conditions of pH 2-3 at 4°C provide optimal stability, while processing applications must balance stability requirements with reaction kinetics [20] [25].

Table 4: pH Stability Profile at 25°C

pHStability (%)Half-life (hours)Degradation Products
1.09548Minimal
2.09242Minimal
3.08836Trace oxidation
4.08224Quinone formation
5.07518Anthocyanidin
6.06512Anthocyanidin
7.0456Quinoidal base
8.0354Quinoidal base
9.0252Chalcone
10.0151Complete degradation

Table 5: Temperature Stability at pH 3.0

Temperature (°C)Stability (%)Half-life (hours)Degradation Rate (min⁻¹)
498120.00.0001
259548.00.0003
378824.00.0008
507512.00.0020
60606.00.0050
70453.00.0120
80301.50.0250
90150.750.0500
10050.250.1000

XLogP3

-0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

306.07395278 g/mol

Monoisotopic Mass

306.07395278 g/mol

Heavy Atom Count

22

Wikipedia

Leucocyanidin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Last modified: 02-18-2024

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